N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
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Overview
Description
N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that features a pyrazole, pyrrole, and thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the cycloaddition of hydrazine with an appropriate α,β-unsaturated carbonyl compound under mild conditions.
Formation of the Pyrrole Ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Thiophene Ring: Thiophene rings can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The final step involves coupling the pyrazole, pyrrole, and thiophene rings through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrazole and pyrrole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide: Lacks the thiophene ring, potentially altering its electronic properties.
N-[2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)propanamide: Lacks the pyrrole ring, which may affect its biological activity.
N-[2-(1H-pyrrol-1-yl)ethyl]-3-(thiophen-3-yl)propanamide:
Uniqueness
N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is unique due to the combination of pyrazole, pyrrole, and thiophene rings in a single molecule. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H18N4OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H18N4OS/c21-16(17-6-10-20-9-3-5-18-20)12-15(14-4-11-22-13-14)19-7-1-2-8-19/h1-5,7-9,11,13,15H,6,10,12H2,(H,17,21) |
InChI Key |
HOFQTOLOWSXUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NCCN2C=CC=N2)C3=CSC=C3 |
Origin of Product |
United States |
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